Superior Selectivity Profile: Absence of MAO-A/B Off-Target Binding Compared to First-Generation Tracers
[18F]PI-2620 demonstrates a clean selectivity profile with no detectable off-target binding to monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) in preclinical competition assays [1]. This contrasts sharply with the first-generation tau tracer [18F]Flortaucipir (AV-1451/Tauvid), which binds to MAO enzymes with affinities comparable to its tau fibril binding (reported Kd values in the low nanomolar range for both targets) [2]. The pyrrolo[2,3-b:4,5-c′]dipyridine core structure of PI-2620 was rationally designed to eliminate the pyrido[4,3-b]indole-derived MAO-A affinity inherent to AV-1451, resulting in significantly reduced non-tau-specific signal [1].
| Evidence Dimension | Off-target binding to MAO-A and MAO-B |
|---|---|
| Target Compound Data | [18F]PI-2620: No significant off-target binding to MAO-A or MAO-B in competition assays |
| Comparator Or Baseline | [18F]Flortaucipir (AV-1451): Binds to MAO-A and MAO-B with Kd values in the low nanomolar range, comparable to tau fibril affinity |
| Quantified Difference | Qualitative elimination of MAO off-target signal in PI-2620 versus substantial MAO off-target binding in Flortaucipir |
| Conditions | In vitro competition binding assays using AD brain homogenates and recombinant MAO enzyme preparations |
Why This Matters
Elimination of MAO off-target binding reduces false-positive signals in basal ganglia and cortical regions, enabling more accurate quantification of tau-specific pathology in AD and non-AD tauopathy studies.
- [1] Kroth H, Oden F, Molette J, et al. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer's disease and other tauopathies. Eur J Nucl Med Mol Imaging. 2019;46:2178-2189. doi:10.1007/s00259-019-04397-2 View Source
- [2] Vermeiren C, Motte P, Viot D, et al. The tau positron-emission tomography tracer AV-1451 binds with similar affinities to tau fibrils and monoamine oxidases. Mov Disord. 2018;33(2):273-281. doi:10.1002/mds.27271 View Source
